![molecular formula C11H13BrN2O4 B2651365 Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate CAS No. 1803561-77-4](/img/structure/B2651365.png)
Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C12H15BrN2O4. This compound is known for its unique structure, which includes a bromine atom and a nitro group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate typically involves the reaction of 4-bromo-2-nitroaniline with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-bromo-2-nitroaniline attacks the carbonyl carbon of methyl 2-bromo-2-methylpropanoate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles like thiols or amines, solvents like DMF or DMSO, base like potassium carbonate.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of Methyl 2-[(4-bromo-2-aminophenyl)amino]-2-methylpropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the ester functionality.
Methyl 2-bromo-2-methylpropanoate: Contains the ester group but lacks the aromatic ring with bromine and nitro substituents.
Methyl 2-[(4-chloro-2-nitrophenyl)amino]-2-methylpropanoate: Similar structure with chlorine instead of bromine.
Uniqueness
Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate is unique due to the presence of both bromine and nitro groups on the aromatic ring, combined with the ester functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-2-nitroanilino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,10(15)18-3)13-8-5-4-7(12)6-9(8)14(16)17/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJCBSZZGLUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
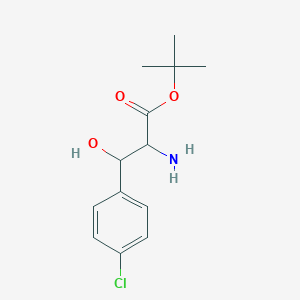
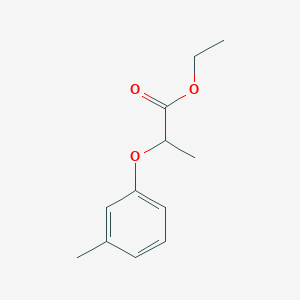
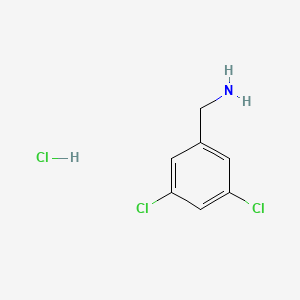
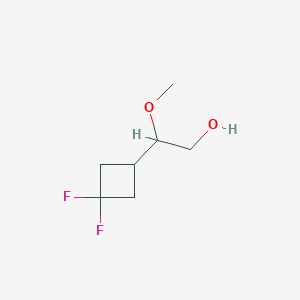
![6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651293.png)
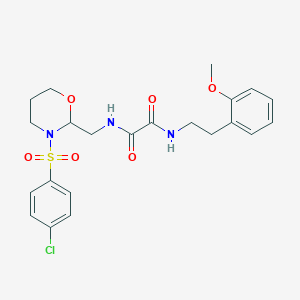
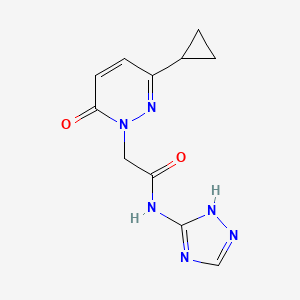
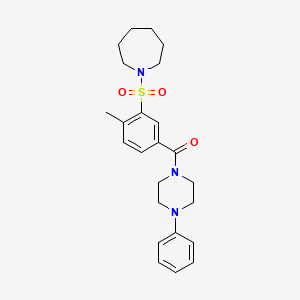
![1-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2651298.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2651299.png)
![2-[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2651301.png)
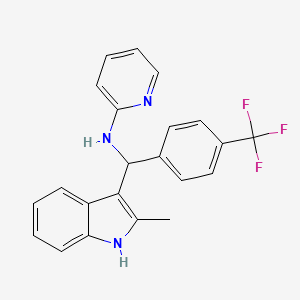
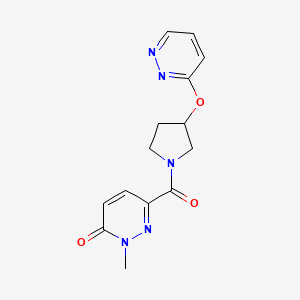
![3-[(3-bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2651305.png)
